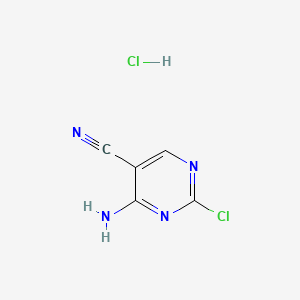
Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a trifluoroborate group, along with a tetrabutylammonium cation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate typically involves the reaction of 2-chloro-4-pyridine with a boron trifluoride source in the presence of a tetrabutylammonium salt. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Coupling Reactions: The trifluoroborate group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are performed under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aryl halides.
科学的研究の応用
Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoroborate group is particularly important in facilitating cross-coupling reactions, while the chlorine atom can be substituted with other functional groups to modify the compound’s properties.
類似化合物との比較
Similar Compounds
- Tetrabutylammonium 2-chloro-5-pyridinetrifluoroborate
- Tetrabutylammonium 2-bromo-4-pyridinetrifluoroborate
- Tetrabutylammonium 2-chloro-4-pyridineboronic acid
Uniqueness
Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate is unique due to the specific positioning of the chlorine and trifluoroborate groups on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in various chemical transformations and applications.
特性
IUPAC Name |
(2-chloropyridin-4-yl)-trifluoroboranuide;tetrabutylazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C5H3BClF3N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-5-3-4(1-2-11-5)6(8,9)10/h5-16H2,1-4H3;1-3H/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMJFXRCKWLEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=NC=C1)Cl)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39BClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-Butyl3-Amino-6-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate Hydrochloride](/img/structure/B8204722.png)
![potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide](/img/structure/B8204728.png)
![4,4'-[1,4-DIhydro-1,4-bis(4-methylphenyl)pyrrolo[3,2-b]pyrrole-2,5-diyl]bis-benzonitrile](/img/structure/B8204747.png)



![Rel-(2r,3ar,6ar)-tert-butyl 2-(aminomethyl)tetrahydro-2h-furo[2,3-c]pyrrole-5(3h)-carboxylate oxalate](/img/structure/B8204786.png)



![2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate;hydrochloride](/img/structure/B8204799.png)

![Potassium(2'-Methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B8204818.png)
